Cas no 2034397-01-6 (N-(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl-2-(thiophen-3-yl)acetamide)

N-(1r,4r)-4-(Pyrazin-2-yloxy)cyclohexyl-2-(thiophen-3-yl)acetamide is a structurally optimized small molecule featuring a cyclohexyl core with a pyrazine-2-yloxy substituent and a thiophene-3-yl acetamide moiety. Its rigid, stereospecific (1r,4r) configuration enhances binding selectivity, making it a promising candidate for medicinal chemistry applications. The pyrazine and thiophene groups contribute to strong intermolecular interactions, potentially improving target engagement in receptor or enzyme modulation. This compound’s balanced lipophilicity and hydrogen-bonding capacity suggest favorable pharmacokinetic properties, including membrane permeability and metabolic stability. Its synthetic versatility allows for further derivatization, supporting research in drug discovery, particularly for CNS or oncology targets.
N-(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl-2-(thiophen-3-yl)acetamide structure
2034397-01-6 structure
Product name:N-(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl-2-(thiophen-3-yl)acetamide
CAS No:2034397-01-6
MF:C16H19N3O2S
MW:317.4060
CID:5350510

N-(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl-2-(thiophen-3-yl)acetamide Chemical and Physical Properties

Names and Identifiers

    • PQEULXQJZIWQJC-HDJSIYSDSA-N
    • N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2-(thiophen-3-yl)acetamide
    • N-(4-pyrazin-2-yloxycyclohexyl)-2-thiophen-3-ylacetamide
    • N-(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl-2-(thiophen-3-yl)acetamide
    • Inchi: 1S/C16H19N3O2S/c20-15(9-12-5-8-22-11-12)19-13-1-3-14(4-2-13)21-16-10-17-6-7-18-16/h5-8,10-11,13-14H,1-4,9H2,(H,19,20)
    • InChI Key: PQEULXQJZIWQJC-UHFFFAOYSA-N
    • SMILES: S1C([H])=C([H])C(=C1[H])C([H])([H])C(N([H])C1([H])C([H])([H])C([H])([H])C([H])(C([H])([H])C1([H])[H])OC1C([H])=NC([H])=C([H])N=1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 5
  • Complexity: 361
  • Topological Polar Surface Area: 92.4
  • XLogP3: 2

N-(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl-2-(thiophen-3-yl)acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6484-0336-50mg
N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]-2-(thiophen-3-yl)acetamide
2034397-01-6
50mg
$160.0 2023-09-08
Life Chemicals
F6484-0336-3mg
N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]-2-(thiophen-3-yl)acetamide
2034397-01-6
3mg
$63.0 2023-09-08
Life Chemicals
F6484-0336-20μmol
N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]-2-(thiophen-3-yl)acetamide
2034397-01-6
20μmol
$79.0 2023-09-08
Life Chemicals
F6484-0336-10mg
N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]-2-(thiophen-3-yl)acetamide
2034397-01-6
10mg
$79.0 2023-09-08
Life Chemicals
F6484-0336-30mg
N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]-2-(thiophen-3-yl)acetamide
2034397-01-6
30mg
$119.0 2023-09-08
Life Chemicals
F6484-0336-10μmol
N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]-2-(thiophen-3-yl)acetamide
2034397-01-6
10μmol
$69.0 2023-09-08
Life Chemicals
F6484-0336-2mg
N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]-2-(thiophen-3-yl)acetamide
2034397-01-6
2mg
$59.0 2023-09-08
Life Chemicals
F6484-0336-25mg
N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]-2-(thiophen-3-yl)acetamide
2034397-01-6
25mg
$109.0 2023-09-08
Life Chemicals
F6484-0336-4mg
N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]-2-(thiophen-3-yl)acetamide
2034397-01-6
4mg
$66.0 2023-09-08
Life Chemicals
F6484-0336-40mg
N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]-2-(thiophen-3-yl)acetamide
2034397-01-6
40mg
$140.0 2023-09-08

N-(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl-2-(thiophen-3-yl)acetamide Related Literature

Additional information on N-(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl-2-(thiophen-3-yl)acetamide

Introduction to N-(1R,4R)-4-(pyrazin-2-yloxy)cyclohexyl-2-(thiophen-3-yl)acetamide (CAS No. 2034397-01-6)

N-(1R,4R)-4-(pyrazin-2-yloxy)cyclohexyl-2-(thiophen-3-yl)acetamide is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural features and potential biological activities. This compound, identified by its CAS number 2034397-01-6, belongs to a class of molecules that exhibit promising properties in the context of drug discovery and development. The presence of both pyrazine and thiophene moieties in its structure suggests a rich chemical diversity that could be exploited for therapeutic purposes.

The pyrazin-2-yloxy substituent in the molecule introduces a polar aromatic ring system, which can enhance interactions with biological targets. This feature is particularly relevant in the design of molecules targeting neurological disorders, where precise molecular recognition is crucial. The cyclohexyl backbone provides a rigid framework that can stabilize the overall conformation of the molecule, potentially improving its binding affinity to biological receptors.

Recent studies have highlighted the importance of N-(1R,4R)-configured cyclohexyl derivatives in medicinal chemistry. These derivatives often exhibit enhanced pharmacokinetic properties, including improved solubility and reduced metabolic clearance. The specific stereochemistry of the cyclohexyl ring in N-(1R,4R)-4-(pyrazin-2-yloxy)cyclohexyl-2-(thiophen-3-yl)acetamide is likely to play a critical role in determining its biological efficacy and selectivity.

The thiophen-3-yl group is another key structural element that contributes to the compound's chemical complexity. Thiophenes are well-known for their role in various pharmacologically active compounds, including antiviral and anti-inflammatory agents. The incorporation of a thiophene ring into this molecule may confer additional biological activities, such as modulation of enzyme inhibition or receptor binding.

In the context of contemporary pharmaceutical research, the synthesis and characterization of novel heterocyclic compounds like N-(1R,4R)-4-(pyrazin-2-yloxy)cyclohexyl-2-(thiophen-3-yl)acetamide are of paramount importance. These efforts are driven by the need for new therapeutic agents that can address unmet medical needs. The compound's unique structural features make it a valuable candidate for further investigation in various disease models.

One of the most exciting aspects of this molecule is its potential application in the treatment of neurological disorders. The combination of pyrazine and thiophene moieties suggests that it may interact with multiple targets involved in neurodegenerative diseases. For instance, studies have shown that pyrazine derivatives can modulate neurotransmitter systems, while thiophene-based compounds have been explored for their antioxidant and anti-inflammatory properties. These effects could be synergistic when combined in a single molecule.

The development of new drugs often involves rigorous testing to assess their safety and efficacy. Preclinical studies are essential to evaluate the pharmacological properties of compounds like N-(1R,4R)-4-(pyrazin-2-yloxy)cyclohexyl-2-(thiophen-3-yl)acetamide before they can be considered for clinical trials. These studies typically include assessments of toxicity, pharmacokinetics, and interaction with biological targets. The unique structural features of this compound make it an attractive candidate for such investigations.

Advances in computational chemistry have also played a significant role in the design and optimization of novel drug candidates. Molecular modeling techniques can predict how a compound will interact with biological targets at the atomic level. This approach has been particularly useful for designing molecules with specific stereochemical requirements, such as those containing chiral centers like the (1R,4R)-configured cyclohexyl ring in N-(1R,4R)-4-(pyrazin-2-yloxy)cyclohexyl-2-(thiophen-3-yl)acetamide.

The integration of experimental data with computational predictions provides a powerful framework for drug discovery. By leveraging both approaches, researchers can accelerate the identification of promising candidates for further development. N-(1R,4R)-4-(pyrazin-2-yloxy)cyclohexyl-2-(thiophen-3-yl)acetamide exemplifies this integrated strategy, combining structural features predicted to enhance biological activity with experimental validation through synthetic chemistry and biological assays.

In conclusion, N-(1R,4R)-4-(pyrazin-2-yloxy)cyclohexyl-2-(thiophen-3-yl)acetamide represents a significant advancement in pharmaceutical research due to its unique structural features and potential biological activities. Its composition includes key moieties such as pyrazine, thiophene, and a chiral cyclohexyl ring, which together contribute to its chemical diversity and therapeutic potential. As research continues to uncover new applications for this compound, it is likely to play an important role in the development of novel treatments for various diseases.

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